2-Methyl-5-[(thiophen-2-ylsulfonyl)amino]-1-benzofuran-3-carboxylic acid
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Overview
Description
2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLIC ACID is a complex organic compound that features a benzofuran core substituted with a thiophene-2-sulfonamido group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLIC ACID typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as o-hydroxyaryl ketones.
Introduction of the Thiophene-2-Sulfonamido Group: This step involves the sulfonation of thiophene followed by amination to introduce the sulfonamido group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Introduction of various substituents depending on the reagents used.
Scientific Research Applications
2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLIC ACID has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.
Material Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The benzofuran core may also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)-NAPHTHO[1,2-B]FURAN-3-CARBOXYLIC ACID
- 2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)-ISOXAZOLE-3-CARBOXYLIC ACID
Uniqueness
2-METHYL-5-(THIOPHENE-2-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLIC ACID is unique due to the presence of both a benzofuran core and a thiophene-2-sulfonamido group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H11NO5S2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C14H11NO5S2/c1-8-13(14(16)17)10-7-9(4-5-11(10)20-8)15-22(18,19)12-3-2-6-21-12/h2-7,15H,1H3,(H,16,17) |
InChI Key |
LWKMEQPUTQDNPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)O |
Origin of Product |
United States |
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